2-Heptene

Description

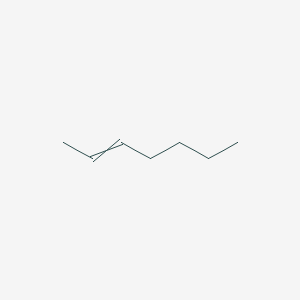

Structure

3D Structure

Properties

IUPAC Name |

hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.4 [mmHg] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-77-8 | |

| Record name | 2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Heptene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (E)-2-heptene and (Z)-2-heptene. It is designed to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to select and execute the most appropriate synthetic route for their specific research needs. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.

Introduction

2-Heptene (C₇H₁₄) is a valuable alkene in organic synthesis, serving as a precursor and intermediate in the formation of more complex molecules. The control of the stereochemistry of the double bond, yielding either the trans (E) or cis (Z) isomer, is often a critical aspect of a synthetic strategy. This guide explores both non-stereoselective and highly stereoselective methods for the synthesis of this compound isomers.

Non-Stereoselective Synthesis of this compound

Elimination reactions are a common and straightforward approach to the synthesis of alkenes. However, these methods typically yield a mixture of regioisomers and stereoisomers.

Acid-Catalyzed Dehydration of 2-Heptanol

The acid-catalyzed dehydration of 2-heptanol is a classic method for producing a mixture of heptene isomers.[1] The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[2] According to Zaitsev's rule, the more substituted alkene, this compound, is the major product over the less substituted 1-heptene.[3] The this compound product will be a mixture of (E) and (Z) isomers.

Experimental Protocol: Dehydration of 2-Heptanol with Sulfuric Acid

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reaction Mixture: To the round-bottom flask, add 10.0 g of 2-heptanol. Carefully and with cooling, slowly add 5.0 mL of concentrated sulfuric acid. Add a few boiling chips.

-

Distillation: Gently heat the mixture. The lower-boiling heptene isomers will distill over. The collection temperature should be monitored and kept below 100 °C.

-

Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude heptene mixture is purified by fractional distillation to separate the isomers.

-

Characterization: The product distribution and isomer ratio are determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Dehydrohalogenation of 2-Haloheptanes

The elimination of a hydrogen halide from a 2-haloheptane, such as 2-bromoheptane, using a strong base is another common method. The choice of base can influence the product distribution between the Zaitsev product (this compound) and the Hofmann product (1-heptene). Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less sterically hindered Hofmann product.

Experimental Protocol: Dehydrobromination of 2-Bromoheptane with Potassium tert-Butoxide

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol.

-

Addition of Substrate: 2-Bromoheptane (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a low-boiling organic solvent, such as diethyl ether or pentane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification and Characterization: The solvent is carefully removed by distillation. The resulting mixture of heptene isomers is analyzed by GC-MS to determine the product distribution. Further purification can be achieved by fractional distillation.

Stereoselective Synthesis of this compound Isomers

For applications requiring a specific stereoisomer of this compound, stereoselective synthetic methods are employed. These reactions offer high control over the geometry of the newly formed double bond.

Wittig Reaction for (Z)-2-Heptene

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene.[5]

Experimental Protocol: Synthesis of (Z)-2-Heptene from Pentanal

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of the orange-red ylide.

-

Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is extracted with pentane. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The product is purified by flash chromatography on silica gel to yield (Z)-2-heptene.

-

Characterization: The isomeric purity is determined by GC analysis and the structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Schlosser Modification of the Wittig Reaction for (E)-2-Heptene

The Schlosser modification of the Wittig reaction allows for the selective synthesis of (E)-alkenes from non-stabilized ylides.[6][7] This is achieved by deprotonating the intermediate betaine with a second equivalent of strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.

Experimental Protocol: Synthesis of (E)-2-Heptene from Pentanal

-

Ylide and Betaine Formation: Following the procedure for the standard Wittig reaction, the ylide is generated from ethyltriphenylphosphonium bromide and n-butyllithium. Pentanal is then added at low temperature to form the lithium salt of the betaine.

-

Deprotonation and Protonation: A second equivalent of n-butyllithium is added at -78 °C to deprotonate the betaine. Subsequently, a proton source, such as tert-butanol, is added to protonate the intermediate, leading to the threo-betaine.

-

Elimination: The reaction mixture is warmed to room temperature, and a base such as potassium tert-butoxide is added to induce elimination to the (E)-alkene.

-

Work-up and Purification: The work-up and purification follow the same procedure as the standard Wittig reaction.

Julia-Kocienski Olefination for (E)-2-Heptene

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[8][9] It involves the reaction of a heteroaromatic sulfone with an aldehyde.

Experimental Protocol: Synthesis of (E)-2-Heptene

-

Sulfone Deprotonation: To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium hexamethyldisilazide (LHMDS) (1.05 equivalents) is added dropwise.

-

Reaction with Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous THF is then added to the reaction mixture.

-

Warming and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (E)-2-heptene.

Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification) for (Z)-2-Heptene

The Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes. However, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions, provides high selectivity for (Z)-alkenes.[10][11][12]

Experimental Protocol: Synthesis of (Z)-2-Heptene

-

Reagent Preparation: A solution of bis(2,2,2-trifluoroethyl) ethylphosphonate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

-

Deprotonation: Potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) is added dropwise to the solution to generate the phosphonate anion.

-

Reaction with Aldehyde: Pentanal (1.0 equivalent) is then added to the reaction mixture.

-

Warming and Work-up: The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted.

-

Purification: The organic extracts are combined, washed, dried, and concentrated. The product is purified by flash chromatography to give (Z)-2-heptene.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound isomers.

Table 1: Physical and Spectroscopic Properties of this compound Isomers

| Property | (E)-2-Heptene | (Z)-2-Heptene |

| Molecular Formula | C₇H₁₄[13] | C₇H₁₄[14] |

| Molecular Weight | 98.19 g/mol [13] | 98.19 g/mol [14] |

| Boiling Point | 98.4 °C | 98.1 °C |

| Density | 0.704 g/cm³ | 0.709 g/cm³ |

| ¹H NMR (CDCl₃, δ) | ~5.4 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) | ~5.3 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~131.9, ~124.7, ~34.8, ~31.8, ~22.9, ~18.0, ~14.1 | ~130.9, ~123.7, ~29.5, ~22.9, ~20.7, ~14.2, ~12.5[15] |

| Mass Spectrum (m/z) | 98 (M+), 83, 69, 56, 55, 42, 41[16] | 98 (M+), 83, 69, 56, 55, 42, 41[14] |

| CAS Number | 14686-13-6[13] | 6443-92-1[14] |

Table 2: Comparison of Synthetic Methods for this compound Isomers

| Method | Target Isomer | Typical Yield | E/Z Ratio | Key Reagents |

| Dehydration of 2-Heptanol | Mixture | Moderate-Good | Mixture | H₂SO₄ or H₃PO₄ |

| Dehydrobromination | Mixture | Good | Depends on Base | KOtBu, NaOEt |

| Wittig Reaction | (Z) | Good | >95:5 (Z:E) | R₃P=CHR' (non-stabilized) |

| Schlosser-Wittig | (E) | Good | >95:5 (E:Z) | R₃P=CHR', 2 eq. base |

| Julia-Kocienski | (E) | Good-Excellent | >98:2 (E:Z) | Heteroaryl sulfone, aldehyde |

| HWE (Still-Gennari) | (Z) | Good | >95:5 (Z:E) | (CF₃CH₂O)₂P(O)CH₂R, KHMDS, 18-crown-6 |

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound isomers.

Caption: Acid-catalyzed dehydration of 2-heptanol to form heptene isomers.

Caption: Wittig reaction for the synthesis of (Z)-2-heptene.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound isomers can be achieved through a variety of methods, each with its own advantages and disadvantages. For non-stereospecific applications, classical elimination reactions such as the dehydration of 2-heptanol or the dehydrohalogenation of 2-haloheptanes offer straightforward routes, albeit with limited control over isomer distribution. For research and development requiring high stereopurity, the Wittig reaction and its Schlosser modification, the Julia-Kocienski olefination, and the Horner-Wadsworth-Emmons reaction with the Still-Gennari modification provide excellent E- or Z-selectivity. The choice of the optimal synthetic pathway will depend on the desired isomer, the required purity, and the available starting materials and reagents. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this compound isomers in a research setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 3. homework.study.com [homework.study.com]

- 4. odinity.com [odinity.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. synarchive.com [synarchive.com]

- 7. Schlosser Modification [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. This compound, (E)- [webbook.nist.gov]

- 14. This compound, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound, (E)- [webbook.nist.gov]

Characterization of (E)- and (Z)-2-Heptene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the characterization of the geometric isomers of 2-heptene: (E)-2-heptene and (Z)-2-heptene. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, spectroscopic and chromatographic data, and the experimental protocols for their determination.

Physicochemical and Spectroscopic Data

The distinct spatial arrangements of the alkyl groups around the carbon-carbon double bond in (E)- and (Z)-2-heptene give rise to differences in their physical and spectroscopic properties. A summary of this data is presented in the following tables for easy comparison.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Heptene

| Property | (E)-2-Heptene | (Z)-2-Heptene |

| CAS Number | 14686-13-6[1][2][3][4][5][6][7][8] | 6443-92-1[8][9][10][11][12][13][14][15] |

| Molecular Formula | C₇H₁₄[1][2][3][4][5][6][9][12][13] | C₇H₁₄[1][2][3][4][5][6][9][12][13] |

| Molecular Weight | 98.19 g/mol [1][2][3][4][5][6][9] | 98.19 g/mol [1][9][10][11][15][16] |

| Boiling Point | 98.0 °C[3] | 98.4 °C[10] |

| Density | 0.701 g/cm³ | 0.708 g/mL at 25°C[13] |

| Refractive Index | 1.408 | 1.407 at 20°C[13] |

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Proton Assignment | (E)-2-Heptene | (Z)-2-Heptene |

| H1 (CH₃) | ~0.9 | ~0.9 |

| H2 (CH=CH) | ~5.4 | ~5.3 |

| H3 (CH=CH) | ~5.4 | ~5.3 |

| H4 (CH₂) | ~2.0 | ~2.0 |

| H5 (CH₂) | ~1.3 | ~1.3 |

| H6 (CH₂) | ~1.3 | ~1.3 |

| H7 (CH₃) | ~0.9 | ~0.9 |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Carbon Assignment | (E)-2-Heptene | (Z)-2-Heptene |

| C1 | ~17.9 | ~12.5 |

| C2 | ~125.4 | ~124.2 |

| C3 | ~131.6 | ~130.6 |

| C4 | ~32.2 | ~27.0 |

| C5 | ~31.5 | ~31.9 |

| C6 | ~22.6 | ~22.8 |

| C7 | ~14.0 | ~14.1 |

Note: Data obtained from various sources and may be subject to slight variations.[11][14]

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

| Vibrational Mode | (E)-2-Heptene | (Z)-2-Heptene |

| =C-H Stretch | ~3020 | ~3015 |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |

| C=C Stretch | ~1670 | ~1660 |

| =C-H Bend (out-of-plane) | ~965 (trans) | ~690 (cis) |

Table 5: Mass Spectrometry Data (Key Fragments m/z)

| Isomer | Major Fragments (m/z) |

| (E)-2-Heptene | 98 (M+), 83, 69, 56, 55, 42, 41[5] |

| (Z)-2-Heptene | 98 (M+), 83, 69, 56, 55, 42, 41[12] |

Note: The mass spectra of (E)- and (Z)-2-heptene are very similar due to their identical molecular formula and fragmentation patterns.

Table 6: Gas Chromatography Data (Kovats Retention Indices)

| Stationary Phase | (E)-2-Heptene | (Z)-2-Heptene |

| Standard Non-polar | ~705[2][17][18] | ~712[9] |

| Standard Polar | ~768[2] | ~781[9] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and differentiate between the (E) and (Z) isomers based on chemical shifts and coupling constants.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound isomer into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the deuterated solvent used.

-

Set the experiment parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay).

-

Set the experiment parameters for ¹³C NMR (e.g., proton decoupling, pulse angle, acquisition time).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts and coupling constants to assign peaks to specific protons and carbons in the molecule. The coupling constant for the vinylic protons will be larger for the (E)-isomer (~15 Hz) than for the (Z)-isomer (~10 Hz).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomers, particularly the C=C and =C-H bonds, and to distinguish between the isomers based on the out-of-plane =C-H bending vibrations.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Set the spectral range (e.g., 4000-400 cm⁻¹).

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for alkenes, such as the C=C stretch and the =C-H stretch.

-

Pay close attention to the fingerprint region to identify the out-of-plane =C-H bending vibration, which is a key indicator for distinguishing between the (E) and (Z) isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the (E) and (Z) isomers of this compound and to obtain their mass spectra for identification and confirmation of their molecular weight and fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer (or a mixture) in a volatile solvent (e.g., hexane or pentane) at a concentration of approximately 100 ppm.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a non-polar capillary column (e.g., DB-1, HP-5ms) for separation based on boiling point, or a polar column (e.g., DB-WAX) for enhanced separation of isomers.

-

Set the injector temperature (e.g., 250 °C).

-

Set the carrier gas (e.g., helium) flow rate (e.g., 1 mL/min).

-

Program the oven temperature. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230 °C).

-

Set the quadrupole temperature (e.g., 150 °C).

-

Set the electron ionization energy (e.g., 70 eV).

-

Set the mass scan range (e.g., m/z 35-200).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Processing and Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention times of the isomers.

-

Extract the mass spectrum for each chromatographic peak.

-

Compare the obtained mass spectra with a library database (e.g., NIST) for identification.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.

Caption: Workflow for NMR analysis of this compound isomers.

Caption: Workflow for FTIR analysis of this compound isomers.

Caption: Workflow for GC-MS analysis of this compound isomers.

References

- 1. mass.gov [mass.gov]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. scribd.com [scribd.com]

- 17. Figure 3. Quantitative evidence of alkene composition using 1H NMR spectroscopy : NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 18. vurup.sk [vurup.sk]

Spectroscopic Analysis of 2-Heptene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Heptene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-2-Heptene | H1 | ~1.63 | d | |

| H2 | ~5.4 | m | ||

| H3 | ~5.4 | m | ||

| H4 | ~1.96 | m | ||

| H5 | ~1.3 | m | ||

| H6 | ~1.3 | m | ||

| H7 | ~0.89 | t | ||

| cis-2-Heptene | H1 | ~1.6 | d | |

| H2 | ~5.4 | m | ||

| H3 | ~5.4 | m | ||

| H4 | ~2.0 | m | ||

| H5 | ~1.3 | m | ||

| H6 | ~1.3 | m | ||

| H7 | ~0.9 | t |

¹³C NMR (Carbon-13 NMR) Data for trans-2-Heptene [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 17.91 |

| C2 | 124.60 |

| C3 | 131.73 |

| C4 | 32.40 |

| C5 | 31.94 |

| C6 | 22.32 |

| C7 | 13.98 |

¹³C NMR (Carbon-13 NMR) Data for cis-2-Heptene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 12.4 |

| C2 | 123.7 |

| C3 | 130.8 |

| C4 | 27.2 |

| C5 | 32.2 |

| C6 | 22.8 |

| C7 | 14.0 |

Infrared (IR) Spectroscopy

| Isomer | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| trans-2-Heptene | =C-H | C-H stretch (alkene) | ~3020 |

| C-H | C-H stretch (alkane) | 2850-2960 | |

| C=C | C=C stretch | ~1670 | |

| =C-H | C-H bend (out-of-plane) | ~965 | |

| cis-2-Heptene | =C-H | C-H stretch (alkene) | ~3015 |

| C-H | C-H stretch (alkane) | 2850-2960 | |

| C=C | C=C stretch | ~1660 | |

| =C-H | C-H bend (out-of-plane) | ~690 |

Mass Spectrometry (MS)

| Isomer | m/z | Relative Intensity (%) | Fragment Ion |

| trans-2-Heptene | 98 | ~25 | [M]⁺ (Molecular Ion) |

| 83 | ~20 | [M-CH₃]⁺ | |

| 69 | ~50 | [M-C₂H₅]⁺ | |

| 55 | ~100 | [C₄H₇]⁺ | |

| 41 | ~85 | [C₃H₅]⁺ | |

| cis-2-Heptene | 98 | ~20 | [M]⁺ (Molecular Ion) |

| 83 | ~15 | [M-CH₃]⁺ | |

| 69 | ~45 | [M-C₂H₅]⁺ | |

| 55 | ~100 | [C₄H₇]⁺ | |

| 41 | ~80 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation [2][3][4][5][6]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.[3]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]

-

Sample Transfer: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3] The final sample height in the tube should be approximately 4-5 cm.[3][5]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition [5]

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[5]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[5]

-

Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film) [7][8][9]

-

Cell Selection: For liquid samples like this compound, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]

-

Sample Application: Place a drop or two of the neat (undiluted) this compound onto the center of one clean, dry salt plate using a Pasteur pipette.[9]

-

Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[7]

-

Mounting: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition [8]

-

Background Scan: First, run a background spectrum with no sample in the beam path. This is to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: Place the sample holder with the this compound sample into the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction for a Volatile Compound [10][11][12]

-

Direct Inlet or GC Inlet: For a volatile liquid like this compound, the sample can be introduced directly into the mass spectrometer's ion source via a heated inlet system or, more commonly, through a Gas Chromatograph (GC) for separation from any potential impurities.

-

Headspace Analysis: An alternative method is Headspace Solid-Phase Microextraction (HS-SPME), where a fiber coated with a stationary phase is exposed to the vapor above the liquid sample to adsorb the volatile compounds, which are then thermally desorbed into the GC-MS system.[11]

Data Acquisition (Electron Ionization) [10]

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of the detected ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Caption: A generalized experimental workflow for the spectroscopic analysis of a chemical sample.

References

- 1. TRANS-2-HEPTENE(14686-13-6) 13C NMR spectrum [chemicalbook.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. webassign.net [webassign.net]

- 10. youtube.com [youtube.com]

- 11. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 12. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Heptene Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the geometric isomers of 2-Heptene: (E)-2-Heptene (trans) and (Z)-2-Heptene (cis). The document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual workflows to elucidate the logical and experimental processes involved.

Introduction to this compound Isomers

This compound (C₇H₁₄) is an unsaturated hydrocarbon with a carbon-carbon double bond originating at the second carbon atom of its seven-carbon chain.[1] This structure gives rise to two geometric, or cis-trans, isomers: (E)-2-Heptene and (Z)-2-Heptene. The spatial arrangement of the alkyl groups around the double bond significantly influences their physical and thermodynamic properties. The (E) isomer, or trans-2-Heptene, generally exhibits greater stability than the (Z) isomer (cis-2-Heptene) due to reduced steric strain. This difference in stability is reflected in their thermodynamic data, such as the enthalpy of formation. Understanding these properties is crucial for chemical process design, reaction modeling, and fundamental research in physical organic chemistry.

Quantitative Thermodynamic Data

The thermodynamic properties of the this compound isomers have been determined through various experimental and computational methods. The following tables summarize the key data for both the liquid and ideal gas phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of (E)-2-Heptene (trans)

| Property | Symbol | Value | Units | State | Reference(s) |

| Enthalpy of Formation | ΔfH° | -73.2 ± 0.9 | kJ/mol | Ideal Gas | [2][3] |

| Enthalpy of Formation | ΔfH° | -109.5 ± 0.84 | kJ/mol | Liquid | [2] |

| Standard Enthalpy of Combustion | ΔcH° | -4629.4 ± 0.8 | kJ/mol | Liquid | [4] |

| Ideal Gas Heat Capacity | C_p | 145.81 | J/mol·K | Ideal Gas | [4] |

| Enthalpy of Vaporization | ΔvapH° | 36.3 | kJ/mol | Liquid | [2] |

| Normal Boiling Point | T_boil | 371.2 | K | Liquid | [5] |

Table 2: Thermodynamic Properties of (Z)-2-Heptene (cis)

| Property | Symbol | Value | Units | State | Reference(s) |

| Enthalpy of Formation | ΔfH° | -68.9 ± 0.9 | kJ/mol | Ideal Gas | [6] |

| Enthalpy of Formation | ΔfH° | -104.5 ± 0.8 | kJ/mol | Liquid | [6] |

| Standard Enthalpy of Combustion | ΔcH° | -4634.4 ± 0.8 | kJ/mol | Liquid | [6] |

| Enthalpy of Vaporization | ΔvapH° | 35.6 | kJ/mol | Liquid | [6] |

| Normal Boiling Point | T_boil | 372.0 | K | Liquid | [6] |

Note: Data for Gibbs Free Energy (ΔfG°) and absolute Entropy (S°) for individual isomers are less commonly reported directly in experimental literature but can be calculated using the Benson group method or derived from equilibrium studies.[7][8][9]

Experimental Protocols

The determination of thermodynamic properties for alkene isomers is a multi-step process requiring high-purity samples and precise measurement techniques. The general workflow involves isomer separation, structural verification, and calorimetric measurements.

Due to their similar boiling points, separating the (E) and (Z) isomers of this compound requires high-resolution techniques. Capillary gas chromatography is the method of choice.[10]

-

Principle: The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long capillary column.[11] The elution order depends on the isomers' boiling points and their specific interactions with the stationary phase.[11]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

-

Column: A long capillary column (e.g., 50-100 meters) is essential for resolving the isomers. Liquid crystalline stationary phases are known to provide excellent selectivity for cis-trans isomers.[10] Non-polar columns like those with polydimethylsiloxane can also be used, where elution is primarily governed by boiling point.[11]

-

Procedure:

-

A liquid mixture of the this compound isomers is injected into the heated inlet of the gas chromatograph, where it vaporizes.

-

The carrier gas sweeps the vaporized sample onto the capillary column.

-

The column temperature is controlled, often with a programmed ramp, to optimize separation.[12]

-

As the isomers travel through the column, they separate based on their relative affinities for the stationary phase.

-

The separated isomers elute from the column at different times (retention times) and are detected by the FID. The resulting chromatogram shows distinct peaks for each isomer.

-

After separation, the identity of each isomer must be confirmed. Infrared (IR) spectroscopy is a powerful tool for distinguishing between cis and trans alkenes.[13]

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The geometry of cis and trans isomers results in distinct vibrational frequencies.

-

Procedure:

-

The purified fraction of each isomer from the GC is collected.

-

An IR spectrum is obtained for each sample.

-

Analysis: The key diagnostic region is the C-H "wagging" vibration for the hydrogens attached to the double bond.

-

Calorimetry is the primary technique for directly measuring the heat changes associated with chemical and physical processes, from which thermodynamic properties are derived.[14][15]

-

Enthalpy of Combustion (for deriving Enthalpy of Formation):

-

Technique: Constant-volume (bomb) calorimetry.[16]

-

Principle: A precisely weighed sample of a pure isomer is completely combusted in a sealed, high-pressure container (the "bomb") filled with pure oxygen. The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured with high precision.[16]

-

Procedure:

-

A known mass of the purified liquid isomer is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed, pressurized with excess oxygen, and placed in a well-insulated water bath of known volume.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system (C_cal) is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[16]

-

The heat of combustion at constant volume (ΔU_comb) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°), which is subsequently used with known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the isomer.

-

-

-

Heat Capacity and Enthalpy of Phase Transitions:

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. This differential heat flow is directly related to the heat capacity of the sample.

-

Procedure:

-

A small, accurately weighed sample of the pure isomer is sealed in an aluminum pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell and heated or cooled at a constant rate.

-

The instrument records the differential heat flow needed to maintain the sample and reference at the same temperature.

-

The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a standard material (like sapphire) with a known heat capacity.

-

The instrument can also measure the enthalpy of phase transitions, such as the enthalpy of vaporization (ΔvapH°).[18]

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental and logical workflows described above.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Logical flow for calculating Enthalpy of Formation.

References

- 1. This compound | C7H14 | CID 11611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (E)- [webbook.nist.gov]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. This compound, (E)- (CAS 14686-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, (E)- [webbook.nist.gov]

- 6. This compound, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. srd.nist.gov [srd.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gibbs Free Energy | Introductory Chemistry [courses.lumenlearning.com]

- 10. vurup.sk [vurup.sk]

- 11. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. ivypanda.com [ivypanda.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 18. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Commercial Availability and Purity of 2-Heptene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and purity of 2-Heptene, a crucial aliphatic hydrocarbon in various research and development applications. This document details available isomers and purity levels from prominent chemical suppliers, outlines potential impurities stemming from common synthesis routes, and provides detailed experimental protocols for purity analysis and purification.

Commercial Availability

This compound is commercially available primarily as a mixture of its cis and trans isomers. Individual isomers, cis-2-Heptene and trans-2-Heptene, are also available from select suppliers, though typically at a higher cost. Purity levels for the isomeric mixture are generally high, often exceeding 98%, as determined by gas chromatography (GC). The individual isomers are also sold at high purity, typically 97% or greater.

Below is a summary of representative commercial offerings for this compound. It is important to note that catalog information and availability are subject to change, and researchers should confirm details directly with the suppliers.

| Product | Supplier | Purity | Isomer Composition | CAS Number |

| This compound | TCI America | >98.0% (GC) | Mixture of cis and trans | 592-77-8 |

| This compound | Lab Pro Inc. | >98.0% (GC) | Mixture of cis and trans | 592-77-8 |

| cis-2-Heptene | Sigma-Aldrich | 97% | cis isomer | 6443-92-1 |

| trans-2-Heptene | GFS Chemicals | 98% | trans isomer | 14686-13-6 |

| cis-2-Heptene | Santa Cruz Biotechnology | ≥85% | cis isomer | 6443-92-1 |

Synthesis and Potential Impurities

A thorough understanding of the synthesis of this compound is critical for anticipating potential impurities. The two most common laboratory-scale and industrial synthesis methods are the dehydration of 2-heptanol and the Wittig reaction.

Dehydration of 2-Heptanol

The acid-catalyzed dehydration of 2-heptanol is a common method for producing this compound.[1][2] This elimination reaction typically yields a mixture of constitutional and geometric isomers, primarily 1-heptene, cis-2-heptene, and trans-2-heptene.[1] The reaction follows Zaitsev's rule, which predicts the more substituted alkene as the major product, meaning the this compound isomers are generally favored over 1-heptene.

Potential Impurities from Dehydration of 2-Heptanol:

-

1-Heptene: A constitutional isomer formed by elimination of a proton from the C1 position.

-

cis- and trans-2-Heptene: The geometric isomers are almost always produced as a mixture. The exact ratio depends on the reaction conditions.

-

Unreacted 2-Heptanol: Incomplete reaction will result in the presence of the starting alcohol.

-

Diheptyl ether: A potential byproduct formed through an intermolecular reaction between two molecules of 2-heptanol.

-

Polymerization byproducts: Under strongly acidic and high-temperature conditions, the alkene products can polymerize.

The Wittig Reaction

The Wittig reaction provides a more regioselective method for the synthesis of this compound, allowing for precise placement of the double bond.[3][4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, two primary retrosynthetic disconnections are possible:

-

Pentanal and an ethyl-substituted ylide.

-

Propanal and a butyl-substituted ylide.

The choice of reactants influences the stereochemical outcome (cis vs. trans). Unstabilized ylides, typically used for synthesizing alkyl-substituted alkenes, generally favor the Z (cis) isomer.

Potential Impurities from the Wittig Reaction:

-

Triphenylphosphine oxide: A stoichiometric byproduct of the reaction that must be removed during purification.

-

Unreacted aldehyde/ketone and phosphonium salt: Incomplete reaction will leave starting materials.

-

Solvent and base residues: Depending on the reaction conditions and workup.

-

Geometric isomer: While the Wittig reaction can be stereoselective, some amount of the undesired geometric isomer is often formed.

Purity Analysis

Accurate determination of this compound purity and the identification of impurities are essential for its application in research and development. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. It provides both qualitative and quantitative information about the composition of a this compound sample.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable for separating hydrocarbon isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis: The retention times of the peaks can be used to identify the different isomers of heptene by comparison to known standards. The mass spectrum of each peak can be compared to library spectra (e.g., NIST) to confirm the identity of the compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired this compound isomer and for identifying impurities. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly useful for distinguishing between cis and trans isomers.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | cis-2-Heptene (approx. ppm) | trans-2-Heptene (approx. ppm) |

| CH ₃-CH= | 1.6 - 1.7 | 1.6 - 1.7 |

| =CH-CH ₂- | 1.9 - 2.1 | 1.9 - 2.1 |

| -CH=CH - | 5.3 - 5.5 (multiplet) | 5.3 - 5.5 (multiplet) |

| CH ₃-(CH₂)₃- | 0.8 - 1.0 | 0.8 - 1.0 |

| -(CH ₂)₃- | 1.2 - 1.4 | 1.2 - 1.4 |

Note: The coupling constant (J) between the vinyl protons is characteristically different for the cis and trans isomers. For cis-alkenes, the J value is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, in the range of 12-18 Hz. This difference is a key diagnostic tool for determining the isomeric ratio.

Purification

For applications requiring very high purity or a specific isomer, purification of commercially available this compound may be necessary. Fractional distillation is the most effective method for separating the heptene isomers and removing other volatile impurities.[5][6]

Experimental Protocol: Fractional Distillation of this compound

This procedure is designed to separate 1-heptene, cis-2-heptene, and trans-2-heptene based on their boiling points.

-

Apparatus: A fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[7]

-

Boiling Points:

-

1-Heptene: ~93.6 °C

-

cis-2-Heptene: ~98.4 °C

-

trans-2-Heptene: ~98.0 °C

-

-

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Place the crude this compound mixture in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column. The heating rate should be controlled to allow for a slow and steady rise of the vapor.

-

Collect the fractions in separate receiving flasks based on the temperature at which they distill.

-

Fraction 1 (primarily 1-Heptene): Collect the distillate that comes over at a stable temperature around the boiling point of 1-heptene.

-

Intermediate Fraction: There will be a temperature fluctuation between the boiling points of the different isomers. This fraction will be a mixture and should be collected separately.

-

Fraction 2 (this compound isomers): As the temperature stabilizes again near the boiling points of the this compound isomers, collect this fraction. Due to the very close boiling points of the cis and trans isomers, complete separation by fractional distillation is challenging and may require a highly efficient column and careful control of the distillation rate.

-

-

Monitor the temperature throughout the distillation. A drop in temperature indicates that a particular component has been mostly distilled.

-

Analyze the purity of each fraction by GC-MS to determine the effectiveness of the separation.

-

References

Safeguarding Research: A Technical Guide to 2-Heptene Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2-Heptene in a research and development setting. The following sections detail the substance's key hazards, exposure controls, emergency procedures, and toxicological properties, supported by experimental protocol outlines and visual diagrams to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

This compound (C₇H₁₄) is a colorless, volatile, and highly flammable liquid.[1][2] It exists as cis and trans isomers, each with slightly different physical properties. Understanding these properties is critical for implementing appropriate safety measures.

| Property | Value | References |

| Molecular Weight | 98.19 g/mol | [3] |

| Boiling Point | 98-99 °C (cis) | [4] |

| Flash Point | -6 °C (closed cup) | [4] |

| Vapor Pressure | 48.4 mmHg at 25 °C | [2][3] |

| Density | 0.708 g/mL at 25 °C (cis) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, benzene, chloroform. | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential for causing skin, eye, and respiratory irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

GHS Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Signal Word: Danger

Section 3: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store separately from foodstuffs.[4]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated laboratory with a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Evacuate the area and eliminate all ignition sources.[4]

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable container for disposal.

Section 6: Experimental Protocols

The following are outlines of standard experimental protocols for assessing the toxicological and flammable properties of substances like this compound, based on OECD and other internationally recognized guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

-

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of this compound is applied to the clipped skin under a gauze patch.

-

The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized grading system.

-

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

-

Objective: To determine the toxicity of inhaled this compound.

-

Test Animal: Rat.

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

A controlled concentration of this compound vapor is introduced into the chamber for a fixed period (typically 4 hours).

-

Animals are observed for signs of toxicity during and after exposure for at least 14 days.

-

Mortality, clinical signs, and body weight changes are recorded.

-

A gross necropsy is performed on all animals at the end of the study.

-

Determination of Flammability Limits (Adapted from ASTM E681)

-

Objective: To determine the lower and upper flammability limits (LFL and UFL) of this compound vapor in the air.

-

Apparatus: A closed test vessel equipped with an ignition source and a means of measuring pressure.

-

Procedure:

-

A known concentration of this compound vapor is introduced into the test vessel containing air.

-

The mixture is ignited, and the propagation of flame is observed.

-

The concentration of the vapor is varied to determine the minimum concentration at which a flame propagates (LFL) and the maximum concentration at which a flame propagates (UFL).

-

Section 7: Visualizations

Experimental Workflow for Safety Assessment

Caption: Workflow for this compound Safety Assessment.

Hypothesized Signaling Pathway for Skin Irritation

Caption: Hypothesized pathway for this compound-induced skin irritation.

Hazard Control Hierarchy for this compound

Caption: Hierarchy of controls for managing this compound hazards.

References

- 1. Mechanisms of chemical-induced innate immunity in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 592-77-8 [thegoodscentscompany.com]

- 3. This compound | C7H14 | CID 11611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

The Natural Occurrence and Sources of 2-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptene (C₇H₁₄) is an unsaturated aliphatic hydrocarbon belonging to the alkene group. While its industrial applications as a solvent, in organic synthesis, and as a component of gasoline are well-documented, its natural occurrence is less extensively characterized. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its detection and analysis, and a discussion of its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

The presence of this compound has been reported in the volatile organic compound (VOC) profiles of a limited number of plant species. While its direct biological function in these plants is not yet fully elucidated, its existence as a natural product warrants further investigation.

Known Natural Sources

This compound has been identified as a volatile component in the following plants:

-

Basella alba (Malabar Spinach): This edible perennial vine, native to the Indian subcontinent and Southeast Asia, is known for its succulent leaves and stems. Phytochemical analyses have revealed a complex mixture of volatile compounds, among which this compound has been detected.

-

Solanum vestissimum (a species of nightshade): The fruit of this particular Solanum species has been reported to contain this compound as part of its aromatic profile.

It is important to note that while the presence of this compound in these plants has been qualitatively confirmed, detailed quantitative data on its concentration remains limited in publicly available scientific literature. The Human Metabolome Database lists this compound with a status of "Detected but not Quantified," underscoring the current gap in quantitative information[1].

Data on Natural Occurrence

The following table summarizes the known natural sources of this compound. Due to a lack of specific concentration data in the reviewed literature, this table focuses on the qualitative presence of the compound.

| Natural Source | Plant Part | Method of Detection | Quantitative Data | Reference |

| Basella alba (Malabar Spinach) | Leaves | GC-MS | Not Reported | [2][3][4][5][6][7][8][9] |

| Solanum vestissimum | Fruit | GC-MS | Not Reported | [10][11][12][13][14] |

Note: The absence of quantitative data highlights an area for future research. The concentration of volatile compounds in plants can vary significantly based on factors such as genotype, developmental stage, environmental conditions, and post-harvest handling.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from natural sources rely on established analytical techniques for volatile organic compounds. The following sections detail the common experimental protocols employed in the analysis of plant volatiles.

Sample Preparation and Extraction

The initial step in analyzing this compound from plant material involves the extraction of volatile compounds. The choice of method depends on the nature of the plant matrix and the volatility of the target compound.

1. Steam Distillation

Steam distillation is a classic method for extracting essential oils and other volatile compounds from plant materials.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible this compound can be separated from the aqueous phase.

-

Protocol:

-

Fresh or dried plant material (e.g., leaves of Basella alba) is placed in a distillation flask.

-

Steam is generated in a separate flask and introduced into the bottom of the flask containing the plant material.

-

The steam ruptures the oil glands in the plant tissue, releasing the volatile compounds.

-

The vapor mixture of water and this compound is passed through a condenser to liquefy it.

-

The resulting distillate is collected in a receiving vessel, where the less dense, water-immiscible this compound will form a separate layer that can be collected.

-

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

-

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of the plant material in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Protocol:

-

A known quantity of the fresh or dried plant material is placed in a headspace vial and sealed.

-

The vial is often heated to a specific temperature to increase the vapor pressure of the volatile compounds.

-

The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of analytes.

-

The fiber is then retracted into the needle and introduced into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

-

Analytical Instrumentation

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Principle: The sample extract or desorbed compounds from an SPME fiber are injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

-

Typical GC-MS Parameters for this compound Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the expected concentration. For SPME, a splitless injection is typically used.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Identification: The mass spectrum of the unknown peak is compared with the spectra in a reference library (e.g., NIST, Wiley). The retention time of the peak is also compared with that of a pure this compound standard.

-

Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of this compound of known concentrations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is the primary tool for identifying this compound in complex mixtures, NMR spectroscopy can be used for unambiguous structure elucidation, especially when authentic standards are unavailable.

-

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types used for organic compounds.

-

Protocol:

-

This compound must first be isolated and purified from the plant extract, typically using preparative gas chromatography or fractional distillation.

-

The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide the necessary information to confirm the structure of this compound, including its isomeric form (cis or trans).

-

Signaling Pathways and Biosynthesis

Currently, there is no specific information in the scientific literature detailing signaling pathways in which this compound is directly involved or its specific biosynthetic pathway in plants. Alkenes in plants are generally derived from fatty acid metabolism through various enzymatic reactions. The diagram below illustrates a generalized pathway for the biosynthesis of volatile organic compounds in plants, which could potentially include the pathway leading to this compound.

Caption: Generalized biosynthesis of plant volatiles.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound from plant sources.

Caption: Workflow for Steam Distillation GC-MS.

Caption: Workflow for HS-SPME GC-MS analysis.

Conclusion

The natural occurrence of this compound has been confirmed in Basella alba and Solanum vestissimum. However, there is a significant lack of quantitative data and a detailed understanding of its biosynthesis and biological function in these plants. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the presence and role of this compound in these and other natural sources. Future research should focus on the quantification of this compound in various plant tissues and under different physiological conditions, as well as the elucidation of its biosynthetic pathway and ecological significance. Such studies could reveal novel applications for this compound in areas such as flavor and fragrance chemistry, pest management, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061892) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. Basella alba L. (Malabar Spinach) as an Abundant Source of Betacyanins: Identification, Stability, and Bioactivity Studies on Natural and Processed Fruit Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of bioactive phenolic constituents, anti-proliferative, and anti-angiogenic activity of stem extracts of Basella alba and rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and antiproliferative activity of Basella alba against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Phytochemical analysis and in vitro antileishmanial activity of Basella alba extract cultivated in Iraq | Plant Science Today [horizonepublishing.com]

- 9. botanyjournals.com [botanyjournals.com]

- 10. GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arcjournals.org [arcjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. saspublishers.com [saspublishers.com]

Unveiling the Past: The Historical Context of 2-Heptene's Discovery and Synthesis

A deep dive into 19th-century chemical literature reveals that the discovery and initial synthesis of 2-heptene, then commonly referred to as "heptylene," is closely intertwined with the pioneering work on hydrocarbons in the latter half of the 1800s. While a single definitive "discovery" paper remains elusive, meticulous examination of publications from that era points towards early synthesis through classical elimination reactions, with notable contributions emerging from the study of natural products.